molecular formula C9H7BrO4 B063736 3-Bromo-5-(methoxycarbonyl)benzoic acid CAS No. 161796-10-7

3-Bromo-5-(methoxycarbonyl)benzoic acid

Cat. No.: B063736
CAS No.: 161796-10-7
M. Wt: 259.05 g/mol
InChI Key: QIXJVAGZPJKDGY-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol . It is characterized by the presence of a bromine atom at the third position and a methoxycarbonyl group at the fifth position on the benzoic acid ring. This compound is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid typically involves the bromination of 5-(methoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Esterification Products: Esters of this compound.

    Hydrolysis Products: 3-Bromo-5-carboxybenzoic acid.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methoxycarbonyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness:

3-Bromo-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group on the benzoic acid ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJVAGZPJKDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626694
Record name 3-Bromo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161796-10-7
Record name 3-Bromo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(methoxycarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

3-Amino-5-(methoxycarbonyl)benzoic acid (1.0 g, 5.12 mmol, 1 eq.) was dissolved in 15% HBr (22.5 mL) at RT, then cooled to 0° C. with stirring. A 2.5 M aqueous solution of NaNO2 (2.3 mL, 5.64 mmol, 1.1 eq.) was added slowly via an addition funnel to generate the diazonium salt. In a separate flask, CuBr was partially dissolved in 15% HBr (9 mL) and cooled to 0° C. with stirring, to which the diazonium salt solution was subsequently added. A slight exotherm was observed. The reaction was stirred at RT for 30 minutes then carefully heated at 70° C. for 1 hour. The reaction was worked up by filtering off insoluble material as crude product. The solids were dissolved in water/EtOAc and the layers separated. The aqueous layer was extracted again with EtOAc. The organic layers were combined, dried over sodium sulfate and concentrated to give an off-white solid. The product was purified over silica gel in 1:1 hexanes/EtOAc to 100% EtOAc to 4:1 methylene chloride/MeOH to yield 3-bromo-5-(methoxycarbonyl)benzoic acid (0.90 g, 3.47 mmol, 68% yield) as a white solid. MS found: (M−H)+=257/259.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Add a solution of NaOH pellets (3.66 g, 91.5 mmol) in methanol (200 mL) to dimethyl-5-bromoisophthalate (25 g) and stir the resulting solution overnight at room temperature. Add water (300 mL) and extract with dichloromethane (3×200 mL). Acidify the aqueous with 5 N HCl (20 mL), filter the precipitate and dry to give a mixture of the title compound and 5-bromo-isophthalic acid in about a 6:4 ratio by LCMS (18.2 g crude).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of dimethyl 5-bromoisophthalate (6.2 g, 22.7 mmol) in methanol (10 mL) and tetrahydrofuran (10 mL) was added dropwise NaOH (1.0 M in water; 20.4 mL, 20.4 mmol). The reaction mixture was stirred at ambient temperature. After 18 h, the mixture was concentrated. Ethyl acetate was added and the mixture was extracted with water (2×). The combined aqueous layer was adjust to pH=3 using HCl (6.0 M in water). This mixture was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated (4.9 g).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Dimethyl-5-bromoisophthalate (3 g, 11.0 mmol) was dissolved in acetone-H2O (2:1 v/v, 60 mL) and NaOH (0.40 g, 11.0 mmol) was added. The reaction mixture was allowed to stir for 4 h. Acetone was removed under reduced pressure and the aqueous layer was washed with EtOAc, acidified to pH ˜2-3 using 1.5N HCl, and extracted with EtOAc. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to yield 3-bromo-5-(methoxycarbonyl)benzoic acid (2.55 g, yield 89%): 1H NMR (300 MHz, DMSO-d6) δ 13.75 (br s, 1H), 8.40 (d, J=1.0 Hz, 1H), 8.26 (d, J=1.4 Hz, 1H), 8.23 (d, J=1.0 Hz, 1H), 3.89 (s, 3H). MS (ESI) m/z: Calculated for C9H7BrO4: 257.95. found: 258.0 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Dimethyl 5-bromobenzene-1,3-dicarboxylate (5 g, 18.3 mmol, 1.0 eq) was dissolved in THF (50 mL) and LiOH.H2O (1.1 g, 27.5 mmol, 1.5 eq) and H2O (10 mL) were added. The mixture was stirred at room temperature overnight. The THF was removed in vacuo and the aqueous phase acidified with diluted HCl. The aqueous phase was extracted with EtOAc, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained was purified by column chromatography (CH2Cl2:MeOH, 50:1) to give the title compound as a white solid (3 g, 63%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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